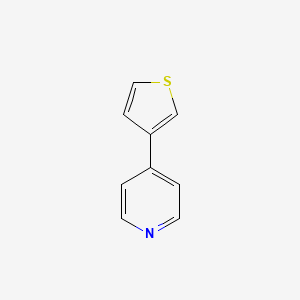

4-(Thiophen-3-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPTNADZDAEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319004 | |

| Record name | 4-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21308-82-7 | |

| Record name | 4-(3-Thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21308-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Thiophen 3 Yl Pyridine and Analogous Structures

Strategic Approaches to C-C and C-N Bond Formation in Heteroaryl Pyridines

The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction first reported in 1881, remains a widely utilized method for constructing dihydropyridine (B1217469) rings, which can then be oxidized to form pyridines. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgorganic-chemistry.orgfiveable.me The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently aromatized to the corresponding pyridine. wikipedia.orggcwgandhinagar.com

A specific application of this method has been demonstrated in the synthesis of a 4-(thiophen-3-yl)-1,4-dihydropyridine derivative. mdpi.com In this synthesis, a two-component Hantzsch-type cyclization was performed between dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate to yield 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine. mdpi.com This reaction highlights the adaptability of the Hantzsch synthesis for incorporating a thiophene (B33073) moiety at the 4-position of the dihydropyridine ring. mdpi.com

The classical Hantzsch synthesis has some drawbacks, including potentially harsh reaction conditions and long reaction times. wikipedia.org However, modifications and the use of catalysts can improve yields and reaction conditions. wikipedia.orgmdpi.com For instance, ionic liquids have been employed as "green" catalysts in Hantzsch reactions. mdpi.com

The general mechanism of the Hantzsch synthesis is thought to proceed through key intermediates, including a Knoevenagel condensation product and an enamine ester. organic-chemistry.orggcwgandhinagar.com These intermediates then condense to form the dihydropyridine ring. organic-chemistry.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines. beilstein-journals.org

Table 1: Examples of Hantzsch-Type Cyclization for Pyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Product Type | Reference |

| Aldehyde | β-ketoester (2 equiv.) | - | Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | wikipedia.orgorganic-chemistry.org |

| Dodecyl (E/Z)-3-aminobut-2-enoate | Dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate | - | - | 4-(Thiophen-3-yl)-1,4-dihydropyridine derivative | mdpi.com |

| Aldehyde | 1,3-Dicarbonyl compound (2 equiv.) | - | Ammonia | Symmetrical 1,4-Dihydropyridine | gcwgandhinagar.com |

| Aromatic Aldehyde | Ethyl acetoacetate | - | Ammonium Acetate | 1,4-Dihydropyridine | researchgate.net |

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are extensively used in the synthesis of biaryl and heteroaryl compounds, including thiophenylpyridines. rsc.orgacs.orgresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide or triflate catalyzed by a palladium complex, is one of the most widely used methods. mdpi.comuwindsor.ca

The synthesis of 4-(thiophen-3-yl)pyridine can be achieved via a Suzuki-Miyaura cross-coupling reaction between a pyridine derivative and a thiophene derivative. For example, the coupling of a pyridyl halide with a thiophene boronic acid or ester in the presence of a palladium catalyst and a base would yield the desired product. These reactions often benefit from the use of specific ligands that enhance the catalyst's activity and stability. mdpi.comnih.gov

Challenges in heteroaryl-heteroaryl couplings, such as catalyst deactivation by the heteroatoms and poor solubility, have been addressed through the development of specialized ligands and reaction conditions. nih.gov For instance, the use of neopentyl heteroarylboronic esters and trimethyl borate (B1201080) has been shown to improve reaction rates and yields in challenging Suzuki-Miyaura cross-couplings. nih.gov

The Stille coupling, which utilizes organotin reagents, is another important method for constructing such C-C bonds, although concerns about the toxicity of tin compounds have led to a preference for other methods like the Suzuki-Miyaura coupling in many applications.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Heteroaryl Pyridine Synthesis

| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference |

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) and organic halide/triflate | Palladium complex | Mild reaction conditions, high functional group tolerance, low toxicity of boron reagents. | mdpi.comuwindsor.ca |

| Stille | Organotin reagent and organic halide/triflate | Palladium complex | Tolerant of a wide range of functional groups. | |

| Negishi | Organozinc reagent and organic halide/triflate | Nickel or Palladium complex | High reactivity of organozinc reagents. | rsc.org |

| Hiyama | Organosilane and organic halide/triflate | Palladium complex | Activated by a fluoride (B91410) source. | |

| Sonogashira | Terminal alkyne and organic halide/triflate | Palladium and Copper cocatalyst | Formation of a C(sp)-C(sp2) bond. | rsc.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netbibliomed.org This approach offers advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.netbibliomed.org

The Hantzsch pyridine synthesis is a prime example of a multicomponent reaction. wikipedia.orgresearchgate.net Beyond the Hantzsch reaction, various other MCRs have been developed for the synthesis of functionalized pyridines. researchgate.netekb.eg These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and a nitrogen source under various catalytic conditions. researchgate.netnih.gov For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate (B8463686), an acetophenone (B1666503) derivative, and ammonium acetate has been used to synthesize novel pyridine derivatives. nih.gov

The development of MCRs for pyridine synthesis is an active area of research, with a focus on creating diverse molecular frameworks in an environmentally friendly manner. researchgate.netresearchgate.net These strategies allow for the construction of highly substituted pyridines, which can be valuable for various applications. The use of microwave irradiation can often accelerate these reactions and improve yields. nih.govnih.gov

Electrophilic cyclization is a synthetic strategy used to form heterocyclic rings. In the context of pyridine synthesis, this can involve the cyclization of a linear precursor containing a nucleophilic nitrogen atom and an electrophilically activated multiple bond. numberanalytics.com For example, the synthesis of certain pyridine derivatives can be achieved through the cyclization of α,β,γ,δ-unsaturated ketones with an ammonium salt under oxidative conditions. organic-chemistry.org

Another approach involves the electrophilic activation of an alkyne within a molecule, which then undergoes intramolecular cyclization. rsc.orgnih.gov For instance, the reaction of alkynyl aldehydes with aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization. nih.gov The choice of activating agent (e.g., silver, iodine, or N-bromosuccinimide) can influence the final product. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and expanding their scope.

The mechanism of the Hantzsch synthesis has been studied extensively, with several pathways proposed. wikipedia.org Evidence suggests the formation of a chalcone (B49325) intermediate via a Knoevenagel condensation and an enamine intermediate, which then react to form the dihydropyridine ring. wikipedia.orgorganic-chemistry.org The reaction can be visualized as the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia. organic-chemistry.org One key step is the Michael addition of the enamine to the α,β-unsaturated carbonyl compound. tandfonline.com

For metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the generally accepted mechanism involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: The active Pd(0) catalyst reacts with the heteroaryl halide to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically base-promoted.

The mechanisms of multicomponent reactions are often complex, involving a cascade of reactions where the product of one step is the substrate for the next. acsgcipr.org For the one-pot synthesis of polysubstituted pyridines, a plausible mechanism involves the initial formation of an imine, followed by a series of C-C and C-N bond-forming reactions and subsequent cyclization and aromatization. researchgate.net

Mechanistic studies of electrophilic cyclization reactions focus on the nature of the activated intermediate. rsc.org For instance, in iodine-promoted cyclizations, an iodonium (B1229267) ion is formed, which is then attacked by an internal nucleophile to close the ring. rsc.org

Development of Green Chemistry Protocols for Synthesis

There is a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of pyridines is no exception. researchgate.net Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. acs.org

For the Hantzsch synthesis , green approaches include the use of water as a solvent, employing ionic liquids as recyclable catalysts, and utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. wikipedia.orgmdpi.comresearchgate.net Solvent-free conditions have also been developed, further minimizing environmental impact. researchgate.net

In metal-catalyzed cross-coupling , green protocols focus on using water as a solvent, developing recyclable catalysts, and using milder reaction conditions. rsc.orgresearchgate.net For example, Suzuki-Miyaura reactions have been successfully carried out in aqueous media, sometimes with the aid of surfactants to form micelles. researchgate.net Ligand-free conditions have also been explored to simplify the reaction setup and reduce costs. rsc.org

The development of multicomponent reactions is inherently aligned with the principles of green chemistry due to their high atom economy and reduction in the number of synthetic steps and purification processes. researchgate.netbibliomed.orgnih.gov Many MCRs for pyridine synthesis are designed to be one-pot procedures, minimizing solvent usage and waste generation. nih.gov The use of environmentally friendly catalysts and solvents further enhances their green credentials. researchgate.net

Chemical Reactivity and Properties

Reactivity of the Constituent Heterocyclic Rings

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov When such reactions do occur, they typically take place at the 3-position. nih.gov Conversely, the pyridine ring is activated towards nucleophilic substitution, with reactions favoring the 2- and 4-positions. nih.gov

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609), with substitution occurring preferentially at the 2- and 5-positions. In the case of 3-substituted thiophenes like this compound, electrophilic substitution will be directed to the 2- and 5-positions of the thiophene ring.

Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good ligand for coordination to metal centers. This property allows for the formation of a wide range of metal complexes with diverse applications in catalysis and materials science.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Interactive Physical and Chemical Properties Table

| Property | Value |

| IUPAC Name | 4-(3-thienyl)pyridine. sigmaaldrich.com |

| Molecular Formula | C₉H₇NS. sigmaaldrich.com |

| InChI Key | HVPPTNADZDAEQR-UHFFFAOYSA-N. sigmaaldrich.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Thiophen-3-yl)pyridine and its derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and analyze its electronic properties. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com For derivatives of this compound, the HOMO-LUMO gap has been calculated to predict charge-transfer behavior, with values around 4.5 eV for similar pyridine-thiophene systems. A smaller energy gap generally implies a higher reactivity and a greater ease of electronic transitions. physchemres.org The distribution of these orbitals is often concentrated on the thiophene (B33073) and aromatic moieties. researchgate.net

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method | Source |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl) acetamide | -7.18 | -4.77 | 2.14 | DFT | researchgate.net |

| Tris-4-amidophenyl thiophene | - | - | ~3.189 | DFT | researchgate.net |

| Thiophene-fused polyaromatics | - | - | - | DFT | edu.krd |

| Pyridine-thiophene systems (general) | ~-8.5 | - | ~4.5 | DFT |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color-coded scheme where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). For molecules containing pyridine (B92270) and thiophene rings, MEP analysis helps identify the most likely sites for protonation and other interactions. researchgate.netedu.krdresearchgate.net In similar systems, the chlorine atom has been identified as an electrophilic center.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is instrumental in predicting absorption and emission spectra, as well as understanding photophysical processes. researchgate.netbohrium.com For derivatives of this compound, TD-DFT calculations have been used to assign electronic transitions, often characterized as metal-to-ligand charge transfer (MLCT) or intramolecular charge transfer (ICT) in complexes. researchgate.netacs.org These calculations are crucial for designing materials with specific optical properties, such as those used in organic light-emitting diodes (OLEDs). bohrium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new, unsynthesized compounds. For derivatives containing the thiophene-pyridine scaffold, 2D-QSAR models have been developed to predict antioxidant and other biological activities. mdpi.comresearchgate.netmdpi.com These models help in the rational design of more potent and selective drug candidates. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. These methods predict the binding mode and affinity of a ligand to its target. For various thiophene-pyridine derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of enzymes like the main protease of SARS-CoV-2 and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.gov MD simulations can further refine the docked poses and provide insights into the stability and thermodynamics of the ligand-target complex. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes the calculation of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govelsevierpure.comnih.gov For thiophene and pyridine-containing compounds, theoretical calculations have shown good agreement with experimental spectroscopic data, aiding in the structural elucidation and characterization of these molecules. researchgate.netopenaccesspub.org

Coordination Chemistry and Catalytic Applications

Ligand Properties of 4-(Thiophen-3-yl)pyridine Derivatives

The coordination chemistry of this compound and its derivatives is fundamentally shaped by the presence of multiple potential donor atoms—the nitrogen of the pyridine (B92270) ring and the sulfur of the thiophene (B33073) ring. This allows for a variety of binding modes and the formation of complexes with interesting structural and electronic properties.

The pyridine nitrogen is the primary coordination site, acting as a strong Lewis base to bind to metal centers. nsf.gov The thiophene sulfur, while generally a weaker donor, can also participate in coordination, leading to different structural motifs.

Derivatives of this compound can be designed to act as bidentate or tridentate ligands. For instance, hydrazone derivatives of thiophene-2-carbaldehyde (B41791) and pyridine-4-carbohydrazide have been shown to coordinate as neutral, bidentate ligands through the azomethine nitrogen and the thiophene sulfur. derpharmachemica.com In other cases, such as with N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide, the ligand can be tridentate, coordinating through the azomethine nitrogen, pyridine nitrogen, and a sulfur atom. grafiati.com The specific binding mode is influenced by factors such as the metal ion, the solvent, and the presence of other functional groups on the ligand. tandfonline.com

Some ligands incorporating the this compound scaffold are designed to be monodentate, coordinating solely through the pyridine nitrogen. An example is 3-(Thiophen-3-yl)-4-(3,4,5-trimethoxyphenyl)pyridine. nih.gov In more complex systems, such as those involving 2,2′:6′,2′′-terpyridine or 2,6-di(thiazol-2-yl)pyridine derivatives functionalized with thiophene, the ligands act as tridentate N-donor ligands, with the thiophene group serving to tailor the electronic properties of the resulting complexes. rsc.org

The chelation behavior can lead to the formation of stable five- or six-membered rings with the metal ion, enhancing the thermodynamic stability of the complex. The flexibility of some ligand backbones allows them to adopt different conformations to accommodate the geometric preferences of various metal ions. grafiati.com

Transition metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can sometimes influence the final structure of the complex. tandfonline.com

Commonly, the reaction is carried out by mixing a solution of the ligand with a metal chloride, acetate (B1210297), or perchlorate (B79767) salt in a solvent like ethanol, methanol, or a mixture of solvents. ekb.egresearchgate.netmdpi.com The reaction mixture is often heated under reflux for several hours to ensure complete complexation. ekb.egmdpi.com The resulting solid complexes can then be isolated by filtration, washed, and dried. ekb.eg In some cases, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion techniques. mdpi.com

For example, complexes of a pyrazoline derivative incorporating a thiophene and a pyridine moiety have been synthesized with Co(II), Ni(II), Cu(II), and Zn(II) chlorides in ethanol. ekb.eg Similarly, copper(II) complexes with 4′-functionalized 2,2′:6′,2′′-terpyridines, including a thiophen-2-yl derivative, were prepared by reacting copper(II) chloride with the respective ligand. rsc.org The synthesis of iridium(III) complexes with functionalized terpyridines and bis(thiazol-2-yl)pyridines also follows a similar methodology. mdpi.com

The following table summarizes the synthesis of some transition metal complexes with ligands containing the thiophen-yl-pyridine motif:

| Ligand | Metal Salt | Solvent | Reaction Conditions | Resulting Complex Geometry |

| (3-(4-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) | CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂ | Methanol/Ethanol | Reflux for 30-45 minutes | Octahedral for Co(II), Ni(II), Cu(II); Tetrahedral for Zn(II) ekb.eg |

| N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide | Co(II), Ni(II), Cu(II) salts | Not specified | Reflux for 5 hours | Tetrahedral for Co(II), Ni(II); Octahedral for Cu(II) researchgate.net |

| 4′-(Thiophen-2-yl)-2,2′:6′,2′′-terpyridine | CuCl₂·2H₂O | Not specified | Not specified | Distorted trigonal-bipyramidal rsc.org |

| 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one | Co(II), Cd(II), Rh(III) chlorides | H₂O–EtOH | Not specified | Not specified researchgate.net |

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms in coordination compounds derived from this compound is crucial for understanding their properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for comprehensive structural characterization.

For instance, X-ray analysis of copper(II) complexes with 4′-functionalized 2,2′:6′,2′′-terpyridines, including a thiophen-2-yl derivative, revealed a distorted trigonal-bipyramidal geometry around the copper(II) ion. rsc.org In these complexes, the terpyridine ligand coordinates in a meridional fashion, and two chloride ions complete the coordination sphere. rsc.org Similarly, the structures of iridium(III) complexes with related ligands show a distorted octahedral environment around the iridium atom due to the chelating nature of the tridentate ligand. mdpi.com

In a different study, the crystal structure of a dinuclear zinc bis(thiophenoxide) complex featuring a 2-(pyrazol-3-yl)pyridine ligand with an appended borane (B79455) Lewis acid was determined, revealing a B-S binding interaction. nsf.gov The structure of a cadmium(II) compound derived from thiophene dicarboxylate and 4-imidazol-1-yl-pyridine showed a discrete binuclear structure where the pyridine-containing ligand bridges two metal centers. tandfonline.com

The following table presents selected crystallographic data for metal complexes containing a thiophen-yl-pyridine-based ligand:

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| [CuCl₂(4'-(thiophen-2-yl)-terpy)] | Monoclinic | P2₁/c | Cu-N(py_central): 1.983, Cu-N(py_terminal): 2.083, 2.093, Cu-Cl: 2.293, 2.304 | N(py_central)-Cu-N(py_terminal): 80.4, 80.7 | rsc.org |

| [IrCl₃(4'-(thiophen-2-yl)-terpy)] | Monoclinic | P2₁/n | Ir-N(py_central): 1.99, Ir-N(py_terminal): 2.06, 2.07, Ir-Cl: 2.36-2.38 | N(py_central)-Ir-N(py_terminal): 79.9, 80.1 | mdpi.com |

| [Cd₂(Htdc)₄(µ-imyp)(H₂O)₄] | Triclinic | P-1 | Cd-N(py): 2.339, Cd-O(water): 2.30-2.35 | Not specified | tandfonline.com |

Note: "terpy" denotes terpyridine, "Htdc" denotes monoprotonated 2,5-thiophenedicarboxylic acid, and "imyp" denotes 4-imidazol-1-yl-pyridine.

Spectroscopic methods are essential for characterizing these complexes, especially when single crystals are not available, and for confirming the coordination in solution.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. A shift in the C=N stretching vibration of the pyridine ring to lower or higher frequencies is indicative of coordination. rsc.orgajgreenchem.com For ligands containing other functional groups like C=O or C-S, shifts in their characteristic bands also confirm their participation in coordination. derpharmachemica.com The appearance of new weak bands in the far-IR region can be assigned to M-N and M-S stretching vibrations. ajgreenchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes. The coordination of the ligand to a metal center causes significant shifts in the signals of the protons and carbons near the binding site. diva-portal.orgresearchgate.net For instance, a downfield shift of the pyridine proton signals is typically observed upon coordination. diva-portal.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. rsc.org These spectra are useful in determining the coordination geometry of the complex. For example, the electronic spectra of copper(II) complexes often show a broad d-d band in the visible region, the position and shape of which are characteristic of the geometry. rsc.org

Mass Spectrometry: Mass spectrometry helps to confirm the molecular weight and fragmentation pattern of the complexes, providing further evidence for their proposed structures. ekb.eg

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes with this compound derivatives are a direct consequence of the ligand field environment created around the metal ion.

The electronic properties can be tuned by modifying the substituents on the ligand framework. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups on the thiophene or pyridine rings can alter the energy of the metal d-orbitals and the ligand-based molecular orbitals, thereby influencing the electronic spectra and redox potentials of the complexes. rsc.orgmdpi.com

The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion and the interactions between them in polynuclear complexes. Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn helps to elucidate the geometry and the spin state of the metal ion. derpharmachemica.comajgreenchem.com

For example, a Co(II) complex with a pyrazoline-based ligand was found to be paramagnetic, consistent with a tetrahedral or octahedral geometry. ajgreenchem.com In contrast, a Ni(II) complex with the same ligand was diamagnetic, suggesting a square planar geometry. ajgreenchem.com A dinuclear iron(II) complex showed ferromagnetic coupling between the two metal centers at low temperatures. beilstein-journals.org In some cases, strong antiferromagnetic interactions between the metal ion and a radical ligand can be observed. mdpi.com

Role in Catalysis (e.g., Metal-Catalyzed Processes involving Pyridine-Thiophene Ligands)

The unique electronic properties and coordination capabilities of the this compound scaffold, and more broadly, ligands incorporating both pyridine and thiophene moieties, have positioned them as valuable components in the design of catalysts for a variety of metal-catalyzed processes. The interplay between the electron-deficient pyridine ring and the electron-rich thiophene ring allows for fine-tuning of the electronic and steric environment around a metal center, which in turn influences the activity, selectivity, and stability of the catalyst.

Cross-Coupling Reactions

Pyridine-thiophene based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling:

Palladium(II) complexes with Schiff base ligands derived from pyridine and thiophene moieties have demonstrated excellent catalytic activity in Suzuki-Miyaura coupling reactions. dergipark.org.tr These reactions, which couple aryl halides with arylboronic acids, benefit from the stable coordination environment provided by these ligands. For instance, new Schiff base-palladium(II) complexes have been shown to be effective catalysts for the coupling of various aryl bromides with phenylboronic acid, proceeding efficiently at room temperature. dergipark.org.tr

In a specific example, the Suzuki-Miyaura cross-coupling of ethyl 4-bromo-1H-pyrazole-5-carboxylate with thiophen-3-ylboronic acid yielded the corresponding 4-(thiophen-3-yl)-substituted product. researchgate.net This highlights the utility of thiophene-containing building blocks in constructing complex heterocyclic structures. Furthermore, a highly efficient, ligand-free nickel-catalyzed Suzuki-Miyaura reaction has been developed for the synthesis of 2-arylthiophenes, including the successful coupling to form 4-(thiophen-2-yl)pyridine in high yield. rasayanjournal.co.in

Table 1: Suzuki-Miyaura Coupling Reactions with Pyridine-Thiophene Compounds

| Catalyst/System | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/dppf | 6-chloro-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridine + Phenylboronic acid | 3,6-diphenyl-1-(PMB)-pyrazolo[3,4-b]pyridine | 72 | rsc.org |

| Pd(PPh₃)₄ | Ethyl 4-bromo-1H-pyrazole-5-carboxylate + Thiophen-3-ylboronic acid | Ethyl 4-(thiophen-3-yl)-1H-pyrazole-5-carboxylate | 48 | researchgate.net |

| Ni(cod)₂/K₂CO₃ | 2-Bromothiophene + 4-Pyridylboronic acid | 4-(Thiophen-2-yl)pyridine | 85 | rasayanjournal.co.in |

| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine + Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | Moderate to Good | nih.gov |

Heck Reaction:

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of unsaturated halides with alkenes. While direct use of this compound as a ligand is not extensively documented, related pyridine-containing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are common. organic-chemistry.orglibretexts.org Palladium complexes containing pyridine moieties have been utilized as catalysts in Heck reactions. For example, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have been shown to be highly active and stable phosphine-free catalysts for Heck reactions. organic-chemistry.org The electronic properties of the pyridine ring are crucial for the stability and reactivity of the palladium center throughout the catalytic cycle. libretexts.org

Polymerization Reactions

Ligands incorporating pyridine and thiophene units have been instrumental in the development of catalysts for olefin polymerization and ring-opening polymerization (ROP).

Ethylene (B1197577) Polymerization:

Chromium complexes featuring imine-thiophene ligands, when activated with a co-catalyst like modified methylaluminoxane (B55162) (MMAO), have shown high activity in ethylene polymerization. researchgate.net For example, a chromium complex with an N-(4-methoxyphenyl)-2-phenyl-1-(thiophen-2-yl)ethan-1-imine ligand exhibited a high turnover frequency (TOF) and produced high-density polyethylene (B3416737) with high molecular weight. researchgate.net The electronic properties of the ligand, influenced by the thiophene and substituted phenyl rings, play a significant role in the catalytic performance.

Table 2: Ethylene Polymerization using a Thiophene-Imine-Ligated Chromium Catalyst

| Catalyst | Co-catalyst | Activity (g PE mol⁻¹ Cr h⁻¹) | Polymer Mₙ (g mol⁻¹) | Reference |

|---|---|---|---|---|

| Imine-thiophene-Cr complex | MMAO | 1.01 x 10⁸ (at 100°C) | 24.6 x 10⁴ | researchgate.net |

| Imine-thiophene-Cr complex | MMAO | - | - | researchgate.net |

Ring-Opening Polymerization (ROP):

Group 3 metal (Sc, Y, La) complexes supported by tridentate ligands featuring a central pyridine or thiophene linker flanked by two naphtholate groups are effective single-site initiators for the ROP of racemic lactide (rac-LA) and racemic β-butyrolactone (rac-BL). rsc.org The stereoselectivity of the polymerization is significantly influenced by the nature of the heteroaromatic linker. For the ROP of rac-LA, pyridine-linked ligands tend to produce highly heterotactic polylactide (PLA), while thiophene-linked ligands also promote heterotacticity, with the degree of control depending on the metal center and reaction solvent. rsc.org In the case of rac-BL polymerization, these catalysts can lead to syndiotactic-enriched poly(3-hydroxybutyrate) (PHB). rsc.org

Table 3: Stereoselective Ring-Opening Polymerization with Pyridine/Thiophene-Linked Ligand Complexes

| Initiator (Ligand-Metal) | Monomer | Solvent | Polymer Microstructure | Pᵣ (Stereocontrol) | Reference |

|---|---|---|---|---|---|

| {ONOSiPh₃}Y-amide | rac-Lactide | THF | Heterotactic-enriched PLA | 0.93 | rsc.org |

| {OSOSiPh₃}Sc-amide | rac-Lactide | THF | Heterotactic-enriched PLA | 0.81 | rsc.org |

| {OSOSiPh₃}Y-amide | rac-β-Butyrolactone | Toluene | Syndiotactic-enriched PHB | 0.87 | rsc.org |

Oxidation Reactions

The pyridine-thiophene framework is also found in ligands for metal-catalyzed oxidation reactions. Copper-catalyzed oxidation of C(sp³)–H bonds in pyridin-2-yl-methanes to the corresponding ketones has been demonstrated. mdpi.com Notably, this methodology was successfully applied to 2-(thiophen-2-ylmethyl)pyridine, affording pyridin-2-yl(thiophen-2-yl)methanone in good yield, showcasing the compatibility of the thiophene ring under these oxidative conditions. mdpi.com

In a different approach, a palladium-catalyzed aerobic oxidative homocoupling of 2-bromothiophenes was developed using 1,10-phenanthroline-5,6-dione (B1662461) as a ligand in the presence of a Cu(OAc)₂ cocatalyst, achieving high yields of the corresponding bithiophene product. nih.gov This demonstrates the utility of nitrogen-based ligands in promoting challenging oxidative C-C bond formations involving thiophenes.

Table 4: Metal-Catalyzed Oxidation of Thiophene-Containing Substrates

| Catalyst/System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂/TEMPO/NMI | 2-(Thiophen-2-ylmethyl)pyridine | Pyridin-2-yl(thiophen-2-yl)methanone | 65 | mdpi.com |

| Pd(OAc)₂/phd/Cu(OAc)₂ | 2-Bromothiophene | 5,5'-Dibromo-2,2'-bithiophene | 90 (gram scale) | nih.gov |

Medicinal Chemistry and Biological Target Engagement

Structure-Activity Relationship (SAR) Studies for Therapeutic Potency

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potency of a lead compound. For derivatives of 4-(thiophen-3-yl)pyridine, these studies have revealed key structural features that influence their biological activity.

Research has shown that substitutions on both the pyridine (B92270) and thiophene (B33073) rings significantly impact the efficacy of these compounds. For instance, in a series of 2,4,6-trisubstituted pyridine derivatives, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for significant topoisomerase II inhibitory activity. tandfonline.comresearchgate.netnih.gov Conversely, substituting the 2- and 6-positions of the pyridine ring with thienyl groups resulted in strong topoisomerase I inhibition. tandfonline.com The nature and position of substituents on the thiophene ring also play a critical role. For example, the introduction of a bromo group at the 5-position of the thiophene ring in certain pyrazolopyridine derivatives enhanced their antibacterial and cytotoxic activities. researchgate.net

The following table summarizes the key SAR findings for this compound derivatives:

| Structural Modification | Observed Biological Effect | Target/Assay |

| 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) on pyridine | Significant Topoisomerase II inhibition | Topoisomerase II inhibitory assay |

| 2,6-dithienyl substitution on pyridine | Strong Topoisomerase I inhibition | Topoisomerase I inhibitory assay |

| Bromo substitution at 5-position of thiophene | Enhanced antibacterial and cytotoxic activities | Antibacterial and cytotoxicity assays |

| Pyridine linker mimicking cis-orientation of CA-4 | Potent antiproliferative and anti-tubulin activity | Antiproliferative and tubulin polymerization assays |

| Naphthalene moiety as B-ring | Favorable for antitumor activity | Antiproliferative assays |

Molecular Mechanisms of Action in Biological Systems

The therapeutic effects of this compound derivatives are mediated through various molecular mechanisms, including enzyme inhibition, interference with cellular structures, receptor modulation, and DNA interaction.

Enzyme Inhibition (e.g., Topoisomerase I and II Inhibition)

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. nih.govijpsonline.com These enzymes act by creating transient breaks in DNA strands to allow for processes like replication and transcription. tandfonline.comacs.org Inhibitors of topoisomerases can trap the enzyme-DNA complex, leading to DNA damage and cell death. tandfonline.comtandfonline.com

Several derivatives of this compound have been identified as potent inhibitors of topoisomerase I and/or II. rjsocmed.com As mentioned in the SAR section, specific substitution patterns on the pyridine ring can confer selectivity for either topoisomerase I or II. tandfonline.com For example, a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives demonstrated that compounds with a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety were significant inhibitors of topoisomerase II. researchgate.netnih.gov In contrast, derivatives with thienyl groups at both the 2- and 6-positions of the pyridine ring showed strong inhibition of topoisomerase I. tandfonline.com Some compounds have even displayed dual inhibitory activity against both topoisomerase I and II. tandfonline.comresearchgate.net

The table below details the topoisomerase inhibitory activity of selected this compound derivatives:

| Compound/Derivative Class | Target Enzyme(s) | Key Structural Features |

| 2,4,6-trisubstituted pyridines | Topoisomerase II | 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety tandfonline.comresearchgate.netnih.gov |

| 2,6-dithienyl substituted pyridines | Topoisomerase I | Thienyl groups at positions 2 and 6 tandfonline.com |

| 2-(thienyl)-4-furyl-6-aryl pyridines | Topoisomerase I and II | Varied substitution patterns leading to selective or dual inhibition researchgate.net |

Interference with Microtubule Dynamics and Tubulin Polymerization

Microtubules are dynamic polymers of tubulin proteins that are critical for cell division, motility, and shape. nih.gov Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. nih.gov

Derivatives of this compound have been designed as tubulin polymerization inhibitors. By acting as cis-restricted analogues of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor, these compounds can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. nih.govnih.govmdpi.com This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, including a thiophen-3-yl derivative, were shown to inhibit tubulin polymerization and exhibit potent antiproliferative activity. nih.gov Similarly, 3,5-diarylpyridine derivatives have been developed as anti-tubulin agents, with the pyridine ring serving as a rigid linker to maintain the desired conformation for tubulin binding. nih.gov

Receptor Binding and Modulation (e.g., Kappa Opioid Receptor Antagonism, EGFR/VEGFR-2 Inhibition)

The this compound scaffold has also been incorporated into molecules targeting specific cell surface and intracellular receptors.

Kappa Opioid Receptor (KOR) Antagonism: The KOR is a G-protein coupled receptor involved in pain, mood, and addiction. KOR antagonists are being investigated for the treatment of various substance use disorders. grantome.com SAR studies on JDTic, a known KOR antagonist, have explored the replacement of its 3-hydroxyphenyl group with bioisosteres like thiophene and pyridine. acs.org This suggests the potential for developing this compound-based KOR antagonists.

EGFR/VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. nih.gov Dual inhibition of EGFR and VEGFR-2 is a promising anticancer strategy. researchgate.net Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives have been designed and synthesized as dual EGFR/VEGFR-2 inhibitors. nih.gov These compounds have demonstrated significant anticancer activities against various cancer cell lines. nih.gov The design of these inhibitors is often based on the pharmacophoric features of known EGFR and VEGFR-2 inhibitors, which include a hydrophobic head, a hydrogen bond donor/acceptor region, a spacer, and a hydrophobic tail. nih.gov

DNA Interaction and Photocleavage Studies

Certain metal complexes incorporating ligands derived from or related to this compound have been shown to interact with DNA. These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govinternationaljournalssrg.org This binding can lead to the inhibition of DNA replication and transcription.

Furthermore, some of these complexes exhibit photocleavage activity, meaning they can cleave DNA strands upon irradiation with light. nih.govinternationaljournalssrg.org For instance, mixed ligand Co(III) and Ni(II) complexes of thiophene[2,3-b]quinoline, a related heterocyclic system, have been shown to bind to DNA via intercalation and promote the photocleavage of plasmid DNA. nih.gov Similarly, novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives, some containing a thienyl moiety, displayed enhanced nuclease activity against plasmid DNA upon irradiation. nih.gov These studies highlight the potential of developing this compound-based compounds as agents for photodynamic therapy.

Cellular Effects and Biological Pathways

The molecular interactions of this compound derivatives translate into a variety of cellular effects, primarily impacting pathways related to cell cycle progression and survival.

As inhibitors of topoisomerases, these compounds induce DNA damage, which triggers cellular DNA damage response pathways. tandfonline.com This can lead to the activation of cell cycle checkpoints, halting cell division to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis, or programmed cell death. tandfonline.com

Similarly, by interfering with microtubule dynamics, this compound-based tubulin inhibitors disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. mdpi.com This leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately activates the apoptotic cascade. nih.gov

The inhibition of EGFR and VEGFR-2 by certain this compound derivatives blocks the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. This can lead to a reduction in tumor growth and metastasis. nih.govresearchgate.net

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative effects against a panel of human cancer cell lines. These compounds often function by interfering with critical cellular processes, such as tubulin polymerization, which is essential for cell division.

One study focused on a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which were designed as tubulin polymerization inhibitors. Among these, the compound 3-(Thiophen-3-yl)-4-(3,4,5-trimethoxyphenyl)pyridine (a derivative of the core this compound structure) exhibited potent antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. nih.gov This compound was found to effectively inhibit tubulin polymerization, disrupting the microtubule dynamics within cancer cells. nih.gov

Another area of investigation involves the hybridization of the this compound scaffold with other heterocyclic systems known for their anticancer properties, such as 1,3,4-thiadiazoles and pyrimidines. For instance, pyridine derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have shown antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with IC50 values ranging from 2.03 to 37.56 μM. nih.gov Similarly, pyrimidine-based derivatives, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine compounds, have been synthesized and evaluated for their potential as anticancer agents. frontiersin.org

The antiproliferative efficacy of these compounds is often influenced by the nature and position of substituents on both the pyridine and thiophene rings. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that enhance cytotoxic activity against cancer cells. For example, in a series of 3,4-dihydropyridine-2(1H)-thiones, a compound featuring a thiophene ring at the C5 position demonstrated promising antiproliferative activity against melanoma A375 cells, with an IC50 value of 1.71 ± 0.58 µM. mdpi.com

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| 3-(Thiophen-3-yl)-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, A549 | Potent antiproliferative activity | nih.gov |

| Pyridine-1,3,4-thiadiazole hybrids | HCT-116, Hep-G2 | 2.03–37.56 μM | nih.gov |

| C5-Thiophene-3,4-dihydropyridine-2(1H)-thione | A375 (melanoma) | 1.71 ± 0.58 µM | mdpi.com |

| Nicotinonitrile derivatives | NCIH 460, RKOP 27, HeLa, U937, SKMEL 28 | 16 - 422 nM (for most effective derivative) | acs.org |

Cell Cycle Arrest and Apoptosis Induction Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).

The tubulin polymerization inhibitor, 3-(Thiophen-3-yl)-4-(3,4,5-trimethoxyphenyl)pyridine , was shown to cause a concentration-dependent arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, which prevents the cell from progressing through mitosis and ultimately triggers apoptosis. nih.gov

Similarly, studies on other pyridine-containing compounds have revealed their ability to halt the cell cycle at various phases. For example, certain pyrazoline-linked carboxamide derivatives with pyridine moieties were found to induce cell cycle arrest at the G2/M phase. ijpsonline.com In another study, a thieno[2,3-b]pyridine (B153569) derivative was reported to induce G2/M cell cycle arrest in MDA-MB-231 breast cancer cells. researchgate.net The accumulation of cells in a specific phase of the cell cycle is a common indicator that a compound is interfering with the cellular machinery responsible for cell division, often leading to apoptosis.

The induction of apoptosis is a desirable outcome for anticancer therapies. Flow cytometry analysis has confirmed that treatment with these compounds leads to an increase in the population of apoptotic cells. For instance, a pyrano[3,2-c]pyridine derivative was shown to induce apoptosis in MCF-7 breast cancer cells in a time-dependent manner. semanticscholar.org

Antimicrobial and Antiviral Mechanisms

The versatile this compound scaffold has also been explored for its potential in combating microbial and viral infections.

Antimicrobial Activity: Several derivatives incorporating the this compound moiety have been synthesized and tested against a range of bacteria and fungi. The antimicrobial activity is often attributed to the synergistic effect of the pyridine and thiophene rings, along with other appended functional groups. For example, thiophene-pyrazole-pyridine hybrids have demonstrated good antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov

In another study, the conversion of a hydrazinylfuro[2,3-b]pyridine containing a thiophene moiety into 1,2,4-triazole-3-thiole derivatives resulted in significant microbial inhibition. derpharmachemica.com The antimicrobial potential of these compounds was found to be dependent on the substituents on the phenyl ring. Furthermore, certain pyridine derivatives with a thiophene side chain have shown excellent antimicrobial activity. d-nb.info

Antiviral Activity: Research into the antiviral applications of this compound derivatives is also an active area. For instance, new 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their activity against herpes simplex virus type 1 (HSV-1). researchgate.net One compound from this series showed significant inhibitory effects, indicating the potential of this heterocyclic system in developing new antiviral agents. researchgate.net

However, not all derivatives have shown promising results. A study on 5-substituted-uridines, where one of the modifications included a 3-thiophene group, found that none of the synthesized compounds exhibited significant antiviral activity against a panel of RNA viruses, including influenza, SARS-CoV-2, and Zika virus. nih.govmdpi.com

Table 2: Antimicrobial and Antiviral Activity of this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good antimicrobial activity | nih.gov |

| 1,2,4-triazole-3-thiole derivatives | Various microbes | Significant microbial inhibition | derpharmachemica.com |

| 4-(Phenylamino)thieno[2,3-b]pyridines | Herpes Simplex Virus Type 1 (HSV-1) | 86% inhibition for one compound | researchgate.net |

| 5-(4-(Thiophen-3-yl)-1,3-butadiyn-1-yl)-uridine | RNA viruses (Influenza, SARS-CoV-2, Zika, etc.) | No promising antiviral activity | nih.govmdpi.com |

Anti-inflammatory Mechanisms

The anti-inflammatory potential of compounds containing the thiophene and pyridine moieties is well-documented. nih.govnih.gov These compounds often exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Derivatives of this compound have been investigated for their ability to modulate inflammatory responses. For example, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a chalcone (B49325) derivative, and its subsequent cyclized products have shown potent in vitro and in vivo anti-inflammatory activities. nih.gov These compounds were found to inhibit cyclooxygenase enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. nih.gov

In a different study, thiazole (B1198619) derivatives containing a chlorothiophene moiety were synthesized and evaluated for their anti-inflammatory effects. The most potent compounds were found to inhibit both COX and 5-LOX enzymes. frontiersin.org Further investigation into their mechanism of action revealed that they could also suppress the effects of various phlogistic agents like histamine (B1213489) and bradykinin. frontiersin.org

In Silico Drug Design and Lead Optimization

Computational methods, including in silico drug design and molecular modeling, play a crucial role in the development and optimization of this compound-based therapeutic agents. These techniques allow researchers to predict the binding affinity of compounds to their biological targets, understand structure-activity relationships, and guide the synthesis of more potent and selective molecules.

For instance, in silico-guided rational drug design was employed to improve the potency of a known TRPV1 agonist. acs.orgnih.govunicz.it Docking experiments and molecular dynamics simulations suggested that introducing a lipophilic iodine and a flat pyridine or benzene (B151609) ring at a specific position on the thiophene nucleus would enhance binding to the receptor. acs.orgnih.govunicz.it The subsequent synthesis and biological evaluation of these designed compounds confirmed their high efficacy and potency. acs.orgnih.govunicz.it

Lead optimization strategies for compounds containing the this compound scaffold often involve bioisosteric replacement and prodrug design. Bioisosteric replacement, such as swapping the thiophene ring with a furan (B31954) ring, can be used to improve metabolic stability. vulcanchem.com Prodrug strategies, like esterification, can be employed to enhance oral bioavailability. vulcanchem.com

Molecular docking studies have also been instrumental in identifying potential biological targets and elucidating the binding modes of these compounds. For example, docking studies were used to investigate the interaction of pyrimidine derivatives with MARK4, a protein kinase implicated in Alzheimer's disease. frontiersin.org Similarly, in silico studies have been used to evaluate pyridine-4-carbohydrazide derivatives for various therapeutic applications. auctoresonline.org

Materials Science and Functional Applications

Photophysical Properties of Pyridine-Thiophene Systems

The interaction between the pyridine (B92270) and thiophene (B33073) moieties governs the photophysical behavior of these systems, leading to properties that can be tuned for specific applications.

Pyridine-thiophene systems exhibit characteristic absorption and emission spectra influenced by intramolecular charge transfer (ICT) from the electron-donating thiophene to the electron-accepting pyridine. conicet.gov.arresearchgate.net The absorption spectra of these compounds typically show bands corresponding to π-π* transitions. rsc.orgresearchgate.net For instance, in donor-π-acceptor (D-π-A) systems, the absorption band in the long-wavelength region can be attributed to a mixed π-π* transition with charge transfer character. rsc.org

In a study of thieno[3,2-f]isoquinolines, which contain the 4-(thiophen-3-yl)pyridine core structure, the absorption and emission spectra were found to be only marginally affected by solvent type in simpler derivatives. conicet.gov.ar However, the introduction of strong donor groups can lead to significant ICT characteristics. conicet.gov.ar For example, a derivative featuring a donor-substituted structure exhibited a strong influence of solvent polarity on its emission maxima, which is indicative of a π -> π* ICT transition. conicet.gov.ar Similarly, extending the π-conjugation in these systems, such as in thienonaphthopyridines, plays a crucial role in stabilizing the HOMO and LUMO energy levels, thereby influencing the optical properties. rsc.org

Derivatives can be designed to have specific optical properties. For example, a study on a terthiophene bearing a pyridine-2-carboxaldehyde showed distinct absorption maxima. researchgate.net Another investigation into pyrene-thiophene systems linked to pyridine revealed absorption peaks in two main regions: intense, sharp peaks around 230–260 nm (corresponding to the ¹π–π* transition of pyrene) and broader vibronic peaks from 300–400 nm, attributed to a mixed ³π–π* transition with charge transfer character. rsc.org

The table below summarizes the absorption and emission data for selected pyridine-thiophene derivatives.

| Compound/System | Solvent/State | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Thieno[3,2-f]isoquinoline derivative (3j) conicet.gov.ar | Cyclohexane (B81311) | ~350 | ~425 | ~75 |

| Thieno[3,2-f]isoquinoline derivative (3j) conicet.gov.ar | DMSO | ~350 | ~540 | ~190 |

| Pyrene-Thiophene-Pyridine (PySP) rsc.org | THF | ~300-400 (Broad CT band) | - | - |

| 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1) researchgate.net | Hexane | ~385 | 480 | 95 |

| Thiophene substituted 1,3,4-oxadiazole (B1194373) (TKO) bohrium.com | Ethanol | - | - | - |

| 4-(5-methoxy-thiazolyl)pyridine derivative (1D) capes.gov.br | Various | - | - | - |

Table built using data from multiple sources. conicet.gov.arrsc.orgresearchgate.netbohrium.comcapes.gov.br

The efficiency and dynamics of light emission in pyridine-thiophene systems are described by their photoluminescence quantum yields (ΦF) and excited-state lifetimes (τ). These parameters are highly sensitive to the molecular structure and the surrounding environment.

For many thiophene-based D-π-A chromophores, fluorescence quantum yields can be quite high. rsc.orgrsc.org For instance, certain iridium(III) complexes with thiophen-pyrimidine/pyridine ligands exhibit quantum yields ranging from 40.5% to 86.4% in dichloromethane (B109758) solution. researchgate.net In another study, a thiophene-derivatized pyridine-biscarboxamide ligand showed a fluorescence quantum yield of 1.0%. nsf.gov The fluorescence quantum yield and lifetime are often correlated with emission energy rather than specific solvent properties. researchgate.netrsc.org

Fluorescence lifetimes provide insight into the decay pathways of the excited state. For some iridium(III) complexes, emission lifetimes were measured in the range of 0.23–0.33 µs. researchgate.net The temperature can also significantly affect fluorescence lifetimes. In one study, the lifetime of a complex was observed to increase as the temperature decreased to 180 K, which is attributed to the freezing of internal conversion processes by minimizing vibrational energy in the excited state. researchgate.net

The table below presents photoluminescence data for various pyridine-thiophene systems.

| Compound/System | Solvent/State | Quantum Yield (Φ_F) | Lifetime (τ) |

| Iridium(III) complexes with thiophen-pyrimidine/pyridine researchgate.net | CH2Cl2 | 40.5–86.4% | 0.23–0.33 µs |

| Thiophene-derivatized pyridine-biscarboxamide (1Tcbx) nsf.gov | - | 1.0% | - |

| Indane-1,3-dione containing butadiene derivatives acs.org | Acetonitrile | ~0.1% | - |

| Indane-1,3-dione containing butadiene derivatives acs.org | Solid State | 1-10% | - |

| Iridium(III) complexes with terpyridine/dtpy ligands mdpi.com | Solution | 1.27–5.30% | - |

Table compiled from various research findings. researchgate.netnsf.govacs.orgmdpi.com

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature in many pyridine-thiophene systems, particularly those with a donor-π-acceptor (D-π-A) architecture. researchgate.netdntb.gov.ua This effect arises from the change in the dipole moment of the molecule upon excitation. A large shift in the emission spectrum with increasing solvent polarity often indicates a significant intramolecular charge transfer (ICT) characteristic. conicet.gov.arresearchgate.net

For example, a D-π-A thiophene derivative showed a fluorescence emission red shift of 162 nm when the solvent was changed from nonpolar cyclohexane to polar DMSO. researchgate.netrsc.org In contrast, the ground state absorption spectra often show a much smaller shift. researchgate.netrsc.org Some pyridinium (B92312) compounds have been observed to show negative solvatochromism, where the absorption bands shift to shorter wavelengths (hypsochromic shift) with increasing solvent polarity. rsc.org

In the solid state, the optical properties of these compounds are heavily influenced by intermolecular interactions and molecular packing. mdpi.com The emission in the solid state can be significantly different from that in solution, often showing red-shifted and broader emission bands. acs.orgmdpi.com This change is sometimes accompanied by an enhancement in fluorescence quantum yield due to restricted molecular motion in the solid state. acs.org The crystal packing can lead to different polymorphs with distinct emission characteristics.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Diarylethenes containing thiophene and pyridine rings are a well-studied class of photochromic compounds. scielo.br These molecules can undergo a reversible ring-closure reaction upon irradiation with UV light, leading to a color change. scielo.broup.com The colored state can then be reverted to the original form by irradiation with visible light. scielo.br

The quantum yield of the cyclization reaction can be influenced by the nature of the heteroaryl rings. For example, introducing thienyl and thiazyl groups to the pyridine moiety in a diarylethene system was found to enhance the cyclization quantum yields. scielo.br This behavior is crucial for applications in molecular switches and optical data storage. While direct photo-actuation examples for this compound itself are not prominent, the fundamental photochromic behavior of the pyridine-thiophene motif is a key principle for developing photo-actuating materials. acs.org The light-induced structural changes can be harnessed to generate mechanical motion at the molecular level.

Application in Organic Electronic Devices

The semiconducting properties of thiophene-based materials, including those linked to pyridine, make them highly valuable for organic electronics. researchgate.netnih.gov They are used as active components in devices like organic field-effect transistors (OFETs). researchgate.netaip.org

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. Thiophene-based polymers and small molecules are among the most successful p-type (hole-transporting) materials for OFETs. aip.orgresearchgate.net

The combination of the electron-rich thiophene unit with an electron-deficient unit like pyridine in a donor-acceptor (D-A) copolymer structure is a common strategy to tune the material's frontier molecular orbital (HOMO-LUMO) levels. nih.govfrontiersin.org This tuning is critical for efficient charge injection from the electrodes and for achieving high charge carrier mobility. frontiersin.org For instance, a copolymer incorporating thiadiazolo[3,4-c]pyridine as the acceptor unit was synthesized and showed potential for OFET applications due to its strong optical absorption and suitable energy levels. nih.gov

Polymers based on fused thiophene systems, such as dithienothiophene (DTT), are known for their high performance in OFETs, exhibiting excellent charge transport properties. researchgate.netresearchgate.net While specific data for OFETs based solely on this compound is scarce, the broader class of thiophene-pyridine copolymers has demonstrated significant promise. For example, a polymer containing a cyclopenta[1,2-b:5,4-b′]dithiophen-alt- conicet.gov.aroup.comtorvergata.itthiadiazolo-[3,4-c]pyridine structure achieved a very high hole mobility of 36.3 cm²/Vs. aip.org

Organic Light-Emitting Diodes (OLEDs)

Thiophene-fused π-conjugated molecules, including derivatives of this compound, are considered promising materials for the development of high-performance organic light-emitting diodes (OLEDs). rsc.org The electronic properties of these molecules can be tuned to achieve efficient electroluminescence. For instance, iridium(III) complexes incorporating thienylpyridine derivatives have been investigated for their phosphorescent properties, which are crucial for high-efficiency OLEDs. researchgate.net These materials can be designed to emit light across the visible spectrum, from yellow to deep red. researchgate.net

Derivatives of this compound are also explored as components in the emissive layer of OLEDs. For example, a dye based on a 1,2,5-thiadiazolo[3,4-d]pyridazine core with carbazole (B46965) as a donor and thiophene as a π-spacer, a structure related to functionalized thiophenyl-pyridines, has been shown to exhibit fluorescence in the near-infrared (NIR) region. This makes it a promising candidate for use as an active emitting layer in NIR-OLEDs. mdpi.com Research is ongoing to develop materials with high quantum efficiency for OLED applications, with some boron-free materials showing particular promise. bohrium.com

Photovoltaic Materials

The distinct electronic characteristics of this compound and its derivatives make them suitable for use in organic photovoltaic (OPV) materials. Thiophene-containing π-conjugated molecules are key building blocks for creating high-performance materials for organic solar cells. rsc.org In the design of these materials, a donor-acceptor (D-A) architecture is often employed to facilitate charge separation. The thiophene moiety typically acts as an electron donor, while the pyridine or other functional groups can serve as electron acceptors. acs.org

Chemosensor Development

The this compound scaffold is a versatile platform for the design of chemosensors, which are molecules that can detect the presence of specific ions or molecules. pkdc.ac.inresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte causes a significant change in the fluorescence of the sensor molecule. pkdc.ac.in

For example, a Schiff-base fluorescent probe, N,N′-bis((6-(thiophen-3-yl)pyridine-2-yl)methylene)benzene-1,2-diamine (L), was synthesized and demonstrated high selectivity as a "turn-on" fluorescent chemosensor for manganese(II) ions (Mn²⁺). pkdc.ac.in In the absence of Mn²⁺, the ligand (L) exhibits very weak fluorescence. However, upon binding with Mn²⁺, a significant enhancement of fluorescence is observed. pkdc.ac.in This selectivity is attributed to the specific coordination environment provided by the ligand for the Mn²⁺ ion. The binding constant for the L-Mn²⁺ complex was found to be high, indicating a strong interaction. pkdc.ac.in

Another example is the development of a propeller-structured BODIPY-type pyridine–boron trifluoride complex, ST-3-BF3, which incorporates three units of 2-(pyridin-4-yl)-3-(thiophen-2-yl)acrylonitrile. This complex was designed as an optical sensor for detecting trace amounts of water in acetonitrile. rsc.org The sensing mechanism is based on the dissociation of the complex in the presence of water, leading to observable changes in its photoabsorption and fluorescence spectra. rsc.org

Table 1: Examples of Chemosensors Based on Thiophen-3-yl-Pyridine Derivatives

| Sensor Compound | Target Analyte | Sensing Mechanism |

|---|---|---|

| N,N′-bis((6-(thiophen-3-yl)pyridine-2-yl)methylene)benzene-1,2-diamine (L) | Mn²⁺ | "Turn-on" fluorescence |

Supramolecular Assemblies and Self-Assembling Properties

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. This process is fundamental to creating complex nanostructures with tailored properties. Derivatives of this compound have been shown to possess self-assembling properties, leading to the formation of various supramolecular assemblies. mdpi.comresearchgate.netnih.gov

Amphiphilic 1,4-dihydropyridine (B1200194) derivatives containing a 4-(thiophen-3-yl) substituent have been synthesized and shown to self-assemble into nanoparticles in aqueous media. mdpi.comresearchgate.net The size and stability of these nanoparticles can be influenced by the specific chemical structure of the amphiphile. researchgate.net These self-assembling systems are of interest for applications such as gene delivery. researchgate.net

The self-assembly of thiophene-based π-conjugated molecules can also be controlled by external stimuli, such as solvent polarity and pH. nih.govfrontiersin.org For instance, a thiophene-based α-cyanostyrene derivative (TPPA) was found to self-assemble into nanoparticles in organic solvents, exhibiting strong fluorescence. nih.govfrontiersin.org By changing the solvent composition, the morphology of the assemblies could be tuned from nanoparticles to nanofibers. nih.gov Furthermore, adjusting the pH led to the reversible disaggregation of the assemblies due to the protonation of the pyridine nitrogen. frontiersin.org This controllable self-assembly is crucial for the development of advanced functional materials. nih.gov

The formation of these assemblies is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding. nih.gov The directional nature of these interactions allows for the construction of a wide range of supramolecular architectures, from simple dimers to complex three-dimensional structures. nih.gov

Biomimetic Applications

Biomimetic chemistry seeks to mimic biological systems to create new functional materials and processes. Pyridine-based ligands, including those derived from this compound, play a significant role in this field by supporting transition metal ions to model the active sites of metalloenzymes. mdpi.com

For example, coordination compounds involving aryl derivatives of 4-vinylpyridines, which are structurally related to this compound, have been used to create photoreactive zinc(II) complexes. lancs.ac.uk These complexes exhibit mechanical motion, such as explosion and peeling, under UV light irradiation, mimicking natural processes like seed pod explosion and tree bark peeling. lancs.ac.uk These findings highlight the potential for developing metal-based photoactuators and optical switches with biomimetic functions. lancs.ac.uk

The design of synthetic lipids based on 1,4-dihydropyridine scaffolds containing the 4-(thiophen-3-yl) group also falls under biomimetic applications, as these molecules can self-assemble into liposomes, mimicking cellular membranes. mdpi.com These synthetic lipids have been investigated for their potential in gene delivery, a process that mimics viral transfection. mdpi.com

Future Directions and Interdisciplinary Research Prospects

Novel Synthetic Routes for Structural Diversity

The future of 4-(Thiophen-3-yl)pyridine research is intrinsically linked to the development of novel and efficient synthetic methodologies capable of producing a wide array of derivatives. While classical methods like the Hantzsch synthesis remain foundational for creating pyridine (B92270) rings, future efforts will likely focus on more advanced and versatile strategies to introduce structural diversity. researchgate.net Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, are a particularly promising avenue. mdpi.com For instance, MCRs can be employed to synthesize highly substituted pyridine and thiophene (B33073) derivatives, offering a rapid pathway to libraries of novel compounds for screening. mdpi.comscispace.com

Strategies such as the Gewald reaction for thiophene synthesis and various cyclocondensation reactions can be adapted and optimized. scispace.comnih.gov The condensation of chalcones with reagents like malononitrile (B47326) has already proven effective for producing related pyridine-3-carbonitriles bearing thiophene moieties. mdpi.com Future work could explore microwave-assisted synthesis and high-pressure reactor technologies to improve yields, reduce reaction times, and promote greener chemical processes. acs.orgnih.govresearchgate.net The ability to functionalize the core structure—for example, through chlorination followed by nucleophilic substitution—opens up further possibilities for creating derivatives with tailored electronic and steric properties for specific applications. acs.org

| Synthetic Strategy | Description | Potential Application for Structural Diversity |